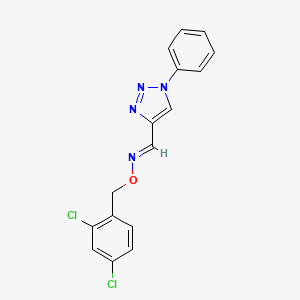

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the empirical formula C9H7N3O . It’s a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde can be transformed into 1-alkyl-1,2,3-triazole-4-carbaldehydes by thermal isomerization of the corresponding imines, followed by acid hydrolysis .Molecular Structure Analysis

The SMILES string of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is O=Cc1cn(nn1)-c2ccccc2 . The InChI key is AQBWYVZHTYJMES-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde has a molecular weight of 173.17 . It’s a solid substance with a density of 1.3±0.1 g/cm3 . Its boiling point is 359.8±34.0 °C at 760 mmHg , and it has a flash point of 171.4±25.7 °C .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Scientific Research

Triazole derivatives, including 1H-1,2,3-triazoles, 2H-1,2,3-triazoles, 1H-1,2,4-triazoles, and 4H-1,2,4-triazoles, are of significant interest due to their wide range of biological activities. These compounds have been studied for their potential uses in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013). The broad biological activities of triazole derivatives are attributed to their ability to interact with various biological targets, making them valuable scaffolds in medicinal chemistry and drug discovery.

Green Chemistry and Sustainability

The synthesis of triazole derivatives has also been a focus of research in terms of improving green chemistry practices. There is an ongoing need for more efficient synthetic methods that are considerate of energy saving and sustainability. Developing new triazole compounds that can address emerging diseases, antibiotic resistance, and neglected diseases is of great urgency, highlighting the importance of these compounds in future pharmaceutical developments (Ferreira et al., 2013).

Applications Beyond Pharmaceutical Research

In addition to their pharmaceutical applications, triazole derivatives have shown potential in other scientific fields. For example, proton-conducting polymeric membranes based on 1,2,4-triazole have been explored for their applications in fuel cells, demonstrating the versatility of triazole derivatives in various technological advancements (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIOHGQGCUDDGI-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)

![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556109.png)

![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)

![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)